1-(3-chloropyridin-4-yl)cyclobutan-1-amine

Catalog No.
S6447381
CAS No.
1872443-67-8
M.F
C9H11ClN2
M. Wt
182.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-chloropyridin-4-yl)cyclobutan-1-amine

CAS Number

1872443-67-8

Product Name

1-(3-chloropyridin-4-yl)cyclobutan-1-amine

IUPAC Name

1-(3-chloropyridin-4-yl)cyclobutan-1-amine

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

InChI

InChI=1S/C9H11ClN2/c10-8-6-12-5-2-7(8)9(11)3-1-4-9/h2,5-6H,1,3-4,11H2

InChI Key

QDLTXPKATCCTDH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=NC=C2)Cl)N

1-(3-chloropyridin-4-yl)cyclobutan-1-amine is an organic compound characterized by its unique structure, which combines a cyclobutane ring with a chlorinated pyridine moiety. The compound features a cyclobutane ring, a four-membered carbon structure known for its strain and reactivity, bonded to an amine group and a 3-chloropyridin-4-yl substituent. This configuration imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can be reduced to yield secondary or tertiary amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The chlorine atom on the pyridine ring can be replaced through nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Research into the biological activity of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine suggests potential therapeutic applications. Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties, making it valuable for further investigation in drug development. Its interaction with specific biological targets, such as enzymes or receptors, could elucidate its mechanism of action and therapeutic efficacy .

The synthesis of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine typically involves the following steps:

  • Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction involving alkenes.
  • Introduction of the 3-chloropyridin-4-yl Group: The cyclobutane derivative is coupled with a 3-chloropyridine derivative using coupling reagents such as palladium catalysts.
  • Amination: The final step involves introducing the amine group through reductive amination or direct amination techniques.

In industrial settings, optimized reaction conditions such as high-pressure reactors and continuous flow systems are often employed to enhance yield and purity.

1-(3-chloropyridin-4-yl)cyclobutan-1-amine has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Biochemical Research: The compound is investigated for its potential as a ligand in biochemical assays and studies related to enzyme interactions.
  • Material Science: It is utilized in developing novel materials and catalysts due to its unique structural properties .

Interaction studies involving 1-(3-chloropyridin-4-yl)cyclobutan-1-amine focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound may modulate biological pathways and its potential therapeutic effects. Investigations include assessing its activity against specific enzymes or receptors, which could lead to insights into its pharmacological profile .

Several compounds share structural similarities with 1-(3-chloropyridin-4-yl)cyclobutan-1-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(2-chloropyridin-4-yl)cyclobutan-1-amineSimilar cyclobutane structure with different chlorinationVariations in biological activity due to different substituents
2-(3-chlorophenyl)cyclobutan-1-amineCyclobutane ring with a phenyl substituentPotentially different reactivity patterns
1-(pyridin-2-yl)cyclobutan-1-aminesPyridine attached at different positionsVariation in electronic properties affecting reactivity

The uniqueness of 1-(3-chloropyridin-4-yl)cyclobutan-1-amine lies in its specific chlorination pattern on the pyridine ring, which may influence its chemical reactivity and biological activity compared to similar compounds .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0610761 g/mol

Monoisotopic Mass

182.0610761 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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